(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the amino and hydroxyl groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary and may include inhibition or activation of enzymatic reactions, interaction with cellular receptors, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The position of the amino group on the pyrazole ring is different.
(1S)-2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol: The pyrazole ring is replaced with an imidazole ring.
Uniqueness
(1S)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups and the presence of the chiral center. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3/t6-/m0/s1 |
InChI Key |
NZBKHMGUTTZJGN-LURJTMIESA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H](CN)O |
Canonical SMILES |
CN1C(=CC=N1)C(CN)O |
Origin of Product |
United States |
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